molecular formula C25H29N3O2 B11333476 N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide

Cat. No.: B11333476
M. Wt: 403.5 g/mol
InChI Key: GEFWPSPQGBPKPB-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dimethylamino group, a phenyl ring, and a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2,3-dimethylphenol in the presence of a base to form an intermediate. This intermediate is then reacted with pyridine-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including acylation and esterification.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • 4-(Dimethylamino)pyridine
  • N,N-Dimethyl-4-aminopyridine

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(2,3-dimethylphenoxy)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C25H29N3O2/c1-18-9-8-10-23(19(18)2)30-20(3)25(29)28(24-11-6-7-16-26-24)17-21-12-14-22(15-13-21)27(4)5/h6-16,20H,17H2,1-5H3

InChI Key

GEFWPSPQGBPKPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3)C

Origin of Product

United States

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